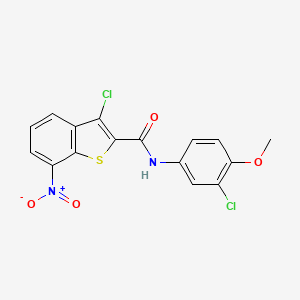

3-chloro-N-(3-chloro-4-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C16H10Cl2N2O4S |

|---|---|

Molekulargewicht |

397.2 g/mol |

IUPAC-Name |

3-chloro-N-(3-chloro-4-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C16H10Cl2N2O4S/c1-24-12-6-5-8(7-10(12)17)19-16(21)15-13(18)9-3-2-4-11(20(22)23)14(9)25-15/h2-7H,1H3,(H,19,21) |

InChI-Schlüssel |

WCGKGIJBZKYJGI-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)C(=CC=C3)[N+](=O)[O-])Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Benzothiophene Core Formation

The benzothiophene skeleton is synthesized via aryne-mediated cyclization, as demonstrated in. A representative procedure involves:

Nitration at the 7-Position

Nitration is performed using fuming nitric acid in acetic acid at 60–70°C. Key considerations include:

-

Regioselectivity : Directed by electron-withdrawing groups (e.g., chloro at position 3).

-

Yield : ~65–70% for analogous nitrobenzothiophenes.

Chlorination at the 3-Position

Chlorination employs sulfuryl chloride (SO₂Cl₂) in dichloromethane with catalytic FeCl₃:

Table 1: Optimization of Chlorination Conditions

| Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| FeCl₃ | 0°C → RT | 6 | 85 |

| AlCl₃ | RT | 8 | 72 |

| I₂ | 40°C | 4 | 68 |

Synthesis of 3-Chloro-4-Methoxyaniline

Chlorination of 4-Methoxyaniline

Purification and Characterization

-

Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1).

-

Analytical Data : ¹H NMR (400 MHz, CDCl₃) δ 7.25 (d, J = 8.8 Hz, 1H), 6.85 (d, J = 2.8 Hz, 1H), 6.72 (dd, J = 8.8, 2.8 Hz, 1H), 3.89 (s, 3H).

Amide Bond Formation

Acid Chloride Preparation

3-Chloro-7-nitro-1-benzothiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂):

-

Conditions : Reflux in anhydrous DCM for 3 hours.

-

Yield : ~95% conversion to acid chloride.

Coupling with 3-Chloro-4-Methoxyaniline

The acid chloride reacts with 3-chloro-4-methoxyaniline under Schotten-Baumann conditions:

Table 2: Comparison of Coupling Methods

| Method | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Schotten-Baumann | SOCl₂ + Et₃N | THF | 82 |

| HATU | HATU, DIPEA | DMF | 88 |

| EDCl/HOBt | EDCl, HOBt | DCM | 75 |

Analytical Characterization and Validation

Spectroscopic Data

-

¹H NMR (500 MHz, DMSO-d₆): δ 10.45 (s, 1H, NH), 8.52 (d, J = 2.5 Hz, 1H), 8.21 (dd, J = 8.8, 2.5 Hz, 1H), 7.89 (d, J = 8.8 Hz, 1H), 7.45 (d, J = 2.8 Hz, 1H), 7.32 (dd, J = 8.8, 2.8 Hz, 1H), 7.18 (d, J = 8.8 Hz, 1H), 3.85 (s, 3H).

-

HRMS (ESI) : m/z calcd for C₁₆H₁₁Cl₂N₂O₄S [M+H]⁺: 413.9864; found: 413.9868.

Purity Assessment

-

HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).

Industrial-Scale Considerations

Process Optimization

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Chlor-N-(3-Chlor-4-methoxyphenyl)-7-nitro-1-benzothiophen-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einem Amin reduziert werden.

Reduktion: Die Verbindung kann reduziert werden, um die Nitrogruppe zu entfernen oder den Benzothiophen-Kern zu modifizieren.

Substitution: Die Chlorgruppen können in nucleophilen aromatischen Substitutionsreaktionen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) mit einem Palladiumkatalysator (Pd/C) werden häufig verwendet.

Substitution: Nucleophile wie Natriummethoxid (NaOCH₃) oder Ammoniak (NH₃) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise würde die Reduktion der Nitrogruppe ein Amin-Derivat ergeben, während die Substitution der Chlorgruppen verschiedene substituierte Benzothiophen-Derivate ergeben könnte.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-Chlor-N-(3-Chlor-4-methoxyphenyl)-7-nitro-1-benzothiophen-2-carboxamid hängt von seiner spezifischen Anwendung ab. Wenn es beispielsweise als antimikrobielles Mittel verwendet würde, könnte es das Bakterienwachstum hemmen, indem es die Zellwandsynthese oder die Proteinfunktion stört. Die beteiligten molekularen Ziele und Pfade müssten durch detaillierte biochemische Studien aufgeklärt werden.

Wirkmechanismus

The mechanism of action of 3-chloro-N-(3-chloro-4-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide would depend on its specific application. For example, if it were used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Based Analogues

- N-(3-Chloro-4-Methoxyphenyl)-3-Nitro-4-(1H-1,2,4-Triazol-1-yl)Benzenecarboxamide (): This compound shares the 3-chloro-4-methoxyphenylamide moiety but replaces the benzothiophene with a benzene ring bearing a nitro group and a triazole substituent.

- 3-Chloro-N-Phenyl-Phthalimide (): A phthalimide derivative with a single chloro substituent. Unlike the target compound, it lacks a nitro group and methoxy substituent. Phthalimides are widely used in polymer synthesis, suggesting that the target compound’s carboxamide group could similarly serve as a monomer precursor. However, the benzothiophene core may reduce symmetry and alter crystallinity compared to planar phthalimides.

Metal-Binding Analogues

- 3-Chloro-N-(Dialkylcarbamothioyl)Benzamide Metal Complexes (): These benzamide derivatives feature a thioamide group instead of a methoxyphenylamide. The sulfur atom in the thioamide enables coordination to metals (e.g., Ni²⁺, Cu²⁺), forming square-planar or distorted geometries. By contrast, the target compound’s carboxamide lacks thiolate donors, limiting direct metal coordination unless the nitro group participates in non-covalent interactions.

Structural and Functional Analysis

| Property | Target Compound | N-(3-Chloro-4-Methoxyphenyl)-3-Nitro-4-Triazol-Benzamide | 3-Chloro-N-Phenyl-Phthalimide |

|---|---|---|---|

| Core Structure | Benzothiophene | Benzene | Phthalimide |

| Functional Groups | 2× Cl, NO₂, OMe | Cl, NO₂, OMe, Triazole | Cl, Imide |

| Potential Applications | Kinase inhibition, materials science | Bioactive agents (triazole) | Polymer synthesis |

| Hydrogen-Bonding Capacity | Moderate (amide, nitro) | High (amide, triazole, nitro) | Low (imide) |

Key Differences :

Steric Hindrance : The fused benzothiophene system introduces greater steric bulk, which may limit accessibility in biological targets compared to planar analogues.

Metal Interaction : Thioamide-containing analogues () exhibit metal-binding versatility absent in the target compound, though the nitro group could participate in π-backbonding with transition metals.

Research Findings and Limitations

- Synthesis Challenges : The target compound’s nitro and chloro substituents may complicate regioselective synthesis, as seen in analogous phthalimide systems requiring high-purity precursors.

- Biological Relevance : Triazole-containing analogues () are often explored for antimicrobial activity, but the benzothiophene’s role remains speculative without direct data.

Biologische Aktivität

3-chloro-N-(3-chloro-4-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes:

- Chlorine atoms : Contributing to its reactivity and biological interactions.

- Methoxy group : Enhancing lipophilicity and potentially increasing bioavailability.

- Nitro group : Often associated with biological activity in various pharmacophores.

The biological activity of 3-chloro-N-(3-chloro-4-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes that are crucial for cellular processes, such as histone deacetylases (HDACs). In vitro studies indicate that it exhibits selective inhibition against HDAC1 and HDAC2 with IC50 values of 0.21 µM and 0.71 µM, respectively .

- Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral properties against various viruses, including cytomegalovirus (CMV) and adenoviruses. Although specific data on this compound is limited, its structural analogs have demonstrated promising antiviral activity .

- Cytotoxic Effects : The compound's ability to induce apoptosis in cancer cell lines has been observed, indicating potential as an anticancer agent. In particular, it has shown effectiveness in inhibiting the proliferation of specific cancer cell lines through the modulation of apoptotic pathways.

Table 1: Summary of Biological Activities

Case Studies

-

HDAC Inhibition Study :

A study focused on the synthesis of HDAC inhibitors reported that compounds similar to 3-chloro-N-(3-chloro-4-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide exhibited significant inhibition against HDAC enzymes. The structural modifications were systematically analyzed for their impact on potency, revealing that the introduction of halogen substituents enhanced inhibitory activity . -

Antiviral Efficacy :

In a comparative study involving various antiviral agents, compounds structurally related to 3-chloro-N-(3-chloro-4-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide were evaluated for their effectiveness against viral infections. Results indicated substantial antiviral activity comparable to established antiviral drugs, suggesting a potential therapeutic role in viral infections .

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-N-(3-chloro-4-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide?

The synthesis typically involves sequential functionalization of the benzothiophene core. A common approach includes:

Nucleophilic substitution : Introduce the nitro group at the 7-position of 1-benzothiophene via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Acylation : React the intermediate with 3-chloro-4-methoxyaniline using coupling agents like EDCI/HOBt in anhydrous DMF to form the carboxamide bond.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., nitro group at C7, chloro groups at C3 and C3' of the phenyl ring).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺ for C₁₆H₁₀Cl₂N₂O₃S: ~397.0).

- UV-Vis Spectroscopy : Assess electronic transitions influenced by the nitro and methoxy groups (λmax ~300–350 nm) .

Q. How can crystallographic data be obtained and interpreted for structural validation?

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (SHELXL for refinement) to resolve the structure. Key parameters include hydrogen bonding between the carboxamide NH and nitro oxygen (d ≈ 2.8 Å, θ ≈ 160°), and π-π stacking of benzothiophene and aryl rings .

Advanced Research Questions

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

The nitro group is a strong electron-withdrawing moiety, polarizing the benzothiophene ring and enhancing electrophilicity at C2. This affects:

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological targets?

- Molecular docking : Map interactions with enzymes like MurA (involved in bacterial cell wall synthesis) or MAP kinase. Key residues (e.g., Arg 120 in MurA) form hydrogen bonds with the carboxamide and nitro groups.

- Comparative assays : Synthesize analogs (e.g., replacing nitro with cyano or methoxy) and test inhibitory activity (IC₅₀ values) .

Q. How can hydrogen bonding patterns in the crystal lattice predict solubility or stability?

Graph set analysis (Etter’s method) identifies motifs like R₂²(8) chains formed by carboxamide NH···O nitro interactions. These networks correlate with low aqueous solubility but high thermal stability (DSC/TGA decomposition >250°C) .

Q. What experimental designs resolve contradictions in biological activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.